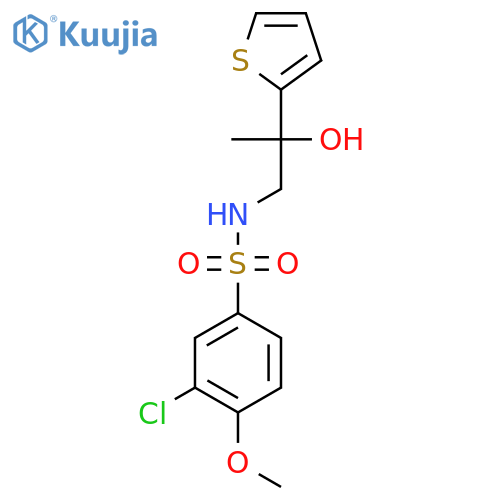

Cas no 1351601-05-2 (3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide)

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide

- 3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide

- 1351601-05-2

- F5857-8410

- CHEMBL3439645

- 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

- AKOS024524951

- 3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C14H16ClNO4S2/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3

- InChIKey: QAWDYISJKWSDKG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)S(NCC(C)(C1=CC=CS1)O)(=O)=O)OC

計算された属性

- せいみつぶんしりょう: 361.0209280g/mol

- どういたいしつりょう: 361.0209280g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 112Ų

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-8410-30mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-25mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-2μmol |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-4mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-10mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-100mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-20μmol |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-10μmol |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-40mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5857-8410-2mg |

3-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-4-methoxybenzene-1-sulfonamide |

1351601-05-2 | 2mg |

$59.0 | 2023-09-09 |

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamideに関する追加情報

Exploring the Chemistry and Applications of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2)

The compound 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) is a sulfonamide derivative with a unique molecular structure that combines a thiophene ring, a hydroxypropyl group, and a methoxybenzene moiety. This structural complexity makes it an interesting subject for both academic research and industrial applications. The presence of the sulfonamide group in its structure suggests potential biological activity, which has piqued the interest of researchers in medicinal chemistry and drug development.

One of the most intriguing aspects of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide is its potential role in enzyme inhibition. Sulfonamides are well-known for their ability to act as inhibitors for various enzymes, particularly carbonic anhydrases. Researchers are exploring whether this compound could be optimized for therapeutic applications, especially in areas like anti-inflammatory or anticancer drug development. The thiophene ring in its structure is also noteworthy, as thiophene-containing compounds often exhibit enhanced bioavailability and metabolic stability.

From a synthetic chemistry perspective, the preparation of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide involves multi-step organic reactions. Key steps typically include the sulfonylation of an appropriately substituted benzene derivative, followed by nucleophilic substitution with the hydroxypropyl-thiophene moiety. The chloro and methoxy substituents on the benzene ring can influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical modifications.

The physicochemical properties of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide are crucial for its potential applications. While specific data may vary depending on the synthetic route and purification methods, this compound typically appears as a white to off-white crystalline solid with moderate solubility in polar organic solvents. The presence of both hydrogen bond donor (hydroxy group) and hydrogen bond acceptor (sulfonamide and methoxy groups) sites in its structure suggests interesting possibilities for molecular interactions in biological systems or material science applications.

In the field of medicinal chemistry, researchers are particularly interested in the structure-activity relationships of compounds like 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide. The combination of aromatic systems with flexible linker groups often leads to molecules that can interact with multiple biological targets. Recent publications have highlighted the growing importance of thiophene-containing sulfonamides in drug discovery, especially for targets involving protein-protein interactions or allosteric modulation.

The commercial availability of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) through specialty chemical suppliers has facilitated its study in various research programs. While not yet widely used in industrial applications, its unique structural features make it a promising candidate for custom synthesis projects and lead compound optimization in pharmaceutical research. The compound's molecular weight and functional group composition suggest it could be suitable for fragment-based drug design approaches.

From a green chemistry perspective, the synthesis and handling of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide present interesting challenges and opportunities. Researchers are investigating more sustainable routes to similar sulfonamide derivatives, focusing on atom economy and reduced use of hazardous reagents. The compound's potential biological activity also raises questions about its environmental fate, prompting studies on its biodegradation and ecotoxicological profile.

In analytical chemistry, the characterization of 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's UV absorbance characteristics, influenced by its conjugated aromatic systems, make it suitable for detection using common chromatographic methods. These analytical methods are essential for quality control in research settings and potential scale-up processes.

The future research directions for 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide are likely to focus on expanding its applications in drug discovery and materials science. With the growing interest in heterocyclic compounds in pharmaceutical development, this molecule's thiophene-sulfonamide core may serve as a valuable scaffold for designing new bioactive molecules. Additionally, its potential use in supramolecular chemistry or as a building block for functional materials warrants further investigation.

For researchers working with 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide, proper handling and storage are essential to maintain its stability. While not classified as highly hazardous, standard laboratory precautions should be followed when working with this compound. Storage under anhydrous conditions at controlled temperatures is recommended to preserve its chemical integrity over extended periods.

The intellectual property landscape surrounding 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide and related compounds is evolving, with several patents covering similar structural motifs in various therapeutic applications. This highlights the commercial potential of this chemical class and the importance of structure-based drug design in modern pharmaceutical development.

In conclusion, 3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide (CAS No. 1351601-05-2) represents an interesting example of contemporary medicinal chemistry research. Its combination of aromatic systems, hydrogen bonding groups, and heterocyclic elements offers multiple avenues for scientific exploration and potential applications. As research continues, we may see this compound or its derivatives playing significant roles in addressing current challenges in healthcare and materials science.

1351601-05-2 (3-chloro-N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxybenzene-1-sulfonamide) 関連製品

- 1810717-87-3(Tert-butyl 8-hydroxy-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

- 1051209-84-7(1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid)

- 402948-37-2(Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate)

- 1207174-85-3(7-Bromo-3H-imidazo[4,5-b]pyridine)

- 1796947-25-5(4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)

- 2229383-19-9(3-amino-1-(2-methoxyquinolin-3-yl)propan-1-one)

- 1395079-01-2(2-amino-5,8-dihydro-6h-pyrido3,4-dpyrimidine-7-carboxylic acid tert-butyl ester)

- 41614-16-8(4-Chloro-3-nitrobenzanilide)

- 1502151-32-7(3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid)

- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)